1,4-Bis(1-isocyanatoethoxy)butane
Description
1,4-Bis(1-isocyanatoethoxy)butane (CAS: Not explicitly provided in evidence) is a diisocyanate derivative characterized by a butane backbone substituted with two isocyanatoethoxy groups (-O-CH2-CH2-NCO). This compound is structurally designed for applications requiring crosslinking or polymerization, such as in polyurethane synthesis, coatings, or adhesives. The isocyanate (-NCO) groups confer high reactivity toward nucleophiles like hydroxyl or amine groups, enabling the formation of urethane or urea linkages. While direct data on this compound is absent in the provided evidence, its properties can be inferred from analogous compounds with similar backbones and functional groups.
Properties
CAS No. |
1117-68-6 |
|---|---|
Molecular Formula |
C10H16N2O4 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
1,4-bis(1-isocyanatoethoxy)butane |
InChI |
InChI=1S/C10H16N2O4/c1-9(11-7-13)15-5-3-4-6-16-10(2)12-8-14/h9-10H,3-6H2,1-2H3 |
InChI Key |
CCQVGKIQHZQKHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(N=C=O)OCCCCOC(C)N=C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(1-isocyanatoethoxy)butane can be synthesized through the reaction of 1,4-butanediol with phosgene or its derivatives. The reaction typically involves the following steps:
Formation of Chloroformate: 1,4-Butanediol reacts with phosgene to form 1,4-bis(chloroformate)butane.
Formation of Isocyanate: The chloroformate intermediate is then treated with a suitable amine to form this compound.
The reaction conditions usually involve maintaining a controlled temperature and using appropriate solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors. The process involves the continuous feeding of reactants and the removal of by-products to ensure high yield and purity. Safety measures are crucial due to the toxic nature of phosgene and isocyanates.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(1-isocyanatoethoxy)butane undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups can react with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: It can react with polyols to form polyurethanes, which are used in various applications.
Common Reagents and Conditions
Alcohols: React with isocyanates to form urethanes.
Amines: React with isocyanates to form ureas.
Water: Reacts with isocyanates to form carbamic acids, which decompose to form amines and carbon dioxide.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed from the polymerization with polyols.
Scientific Research Applications
1,4-Bis(1-isocyanatoethoxy)butane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.
Biology: Investigated for its potential use in biomaterials and tissue engineering.
Medicine: Explored for its use in drug delivery systems and medical devices.
Industry: Widely used in the production of coatings, adhesives, and foams.
Mechanism of Action
The mechanism of action of 1,4-bis(1-isocyanatoethoxy)butane primarily involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, such as alcohols and amines, to form stable covalent bonds. This reactivity is exploited in the formation of polyurethanes, where the isocyanate groups react with polyols to form long polymer chains. The molecular targets and pathways involved in these reactions are primarily the hydroxyl and amine groups of the reactants.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share a 1,4-substituted butane backbone but differ in functional groups, leading to distinct chemical behaviors and applications.
1,4-Bis(diphenylphosphino)butane
- Structure : Butane backbone with diphenylphosphine (-PPh2) groups .
- Applications : Widely used as a bidentate ligand in transition-metal catalysis (e.g., palladium-catalyzed cross-coupling reactions) .
- Reactivity : Phosphine ligands facilitate electron donation to metals, enhancing catalytic activity.
- Market : Significant demand in pharmaceutical and agrochemical industries, with market reports forecasting growth to 2025 .
1,4-Bis(2-chloroethylthio)butane
- Structure : Butane backbone with chloroethylthio (-S-CH2-CH2-Cl) groups .
- Applications: Potential use as a chemical warfare agent simulant or alkylating agent due to its sulfur and chlorine substituents.
- Hazards : Classified under Schedule 1A04 (Chemical Weapons Convention), indicating high toxicity .
1,4-Bis(vinyloxy)-butane
- Structure : Butane backbone with vinyl ether (-O-CH2-CH2) groups .
- Applications :
- Market Trends : Driven by sustainability initiatives, with growth in energy-efficient product sectors .
1-(1-Butoxyethoxy)butane
- Structure : Butane backbone with ether (-O-) and butoxy groups .
- Hazards : Classified as Category 4 for acute toxicity (oral, dermal, inhalation) under EU-GHS/CLP regulations .
- Handling : Requires stringent safety protocols, including ventilation and protective equipment .
Comparative Data Table
Key Research Findings and Insights
- Reactivity Trends : Isocyanates (target compound) exhibit higher electrophilicity compared to phosphines or ethers, enabling rapid crosslinking but requiring careful handling .
- Sustainability : Vinyl ether derivatives (e.g., 1,4-Bis(vinyloxy)-butane) are prioritized in green chemistry, contrasting with toxic chloroethylthio analogs .
- Market Dynamics : Phosphine-based compounds dominate catalytic applications, while isocyanates are niche in polymer industries .
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